5-HT3 拮抗剂 1

描述

5-HT3 antagonists, also known as “setrons”, are a class of drugs that act as receptor antagonists at the 5-HT3 receptor, a subtype of serotonin receptor found in terminals of the vagus nerve and in certain areas of the brain . They are primarily used in the prevention and treatment of nausea and vomiting, particularly those caused by chemotherapy, radiation therapy, or postoperatively . The 5-HT3 antagonists may be identified by the suffix -setron .

Synthesis Analysis

The synthesis of a novel series of spiro fused indole oxazolines, which are novel 5-HT3 antagonists, has been reported . The spiro center is generated via the addition of an azabicyclic amino alcohol to an indole imidate .Molecular Structure Analysis

High-resolution structures of multiple 5-HT3AR-setron complexes reveal a novel mechanism of competitive inhibition . Molecular dynamic simulations of these structures embedded in a fully-hydrated lipid environment assessed the stability of ligand-binding poses and drug-target interactions over time .Physical And Chemical Properties Analysis

Despite variations in their chemical structures and absorption rates, all 5-HT3 receptor antagonists work in the same way and are well tolerated . Palonosetron, a second-generation serotonin blocker, has a greater affinity for serotonin receptors than first-generation agents, which increases its duration of effect .科学研究应用

神经和神经精神疾病

5-HT3 受体拮抗剂最初以对抗化疗引起的呕吐而闻名,已显示出在各种神经和精神疾病中具有前景。它们正在被研究在多发性硬化症、中风、阿尔茨海默病、帕金森病、抑郁症、焦虑症、药物滥用和精神分裂症中的潜在益处。这些化合物已展示出广泛的治疗潜力,具有高度的依从性和最小的不良反应,使其适用于新型药物治疗的开发 (Fakhfouri 等人,2019)。

胃肠道和神经精神疾病

血清素 (5-HT) 在中枢神经系统 (CNS) 和胃肠道 (GI) 系统中起着重要作用。5-HT3 受体调节剂,特别是拮抗剂,已在临床上用于化疗引起的恶心和呕吐以及肠易激综合征。由于其在中枢神经系统中的疗效和轻微的副作用,较新的研究已将潜在应用扩展到包括治疗精神分裂症、抑郁症、焦虑症和药物滥用等神经精神疾病 (Jůza 等人,2020)。

抗抑郁药伏硫西汀和 5-HT3A 受体

伏硫西汀是一种多模态抗抑郁药,在 5-HT3 受体上表现出有效的抑制活性。其独特的药理学特征,包括部分激动剂活性,随后是持续且不可克服的抑制,不同于经典的 5-HT3 受体竞争性拮抗剂。了解伏硫西汀在人 5-HT3A 受体上的结合模式,可以深入了解其药理学特征背后的分子机制,这对于开发新类 5-HT3 受体拮抗剂至关重要 (Ladefoged 等人,2018)。

肠易激综合征治疗

5-HT3 受体拮抗剂已显示出对非便秘型肠易激综合征 (NC-IBS) 的有效性。一项随机对照试验的网络荟萃分析表明,阿洛司特隆、西兰司琼和恩丹西酮等药物对改善 NC-IBS 患者的症状有效。结果表明这些拮抗剂在控制症状方面具有重要作用,特别是与腹泻相关的症状 (Rokkas 等人,2021)。

尼古丁效应的调节

5-HT3R 拮抗剂,如恩丹西酮、格拉尼色酮和托匹西酮,已显示出调节尼古丁效应的潜力。这些化合物可能通过直接和间接机制有效治疗尼古丁依赖。间接机制可能涉及 α7 烟碱乙酰胆碱受体 (nAChR)、5-HT1B 受体 (5-HT1BR) 和其他途径。这为将这些药物用作戒烟剂以解决尼古丁成瘾问题开辟了可能性。该综述鼓励未来研究具有优异药理学特征或多靶点作用的 5-HT3R 拮抗剂 (Zulkifli 等人,2019)。

阿尔茨海默病研究

5-HT6 受体拮抗剂,一种密切相关的类别,已被探索用于改善阿尔茨海默病 (AD) 的认知,副作用较小。虽然早期的试验显示出前景,但更大规模的 III 期试验并未显示出显着的认知改善,这表明需要进一步了解 5-HT6 受体机制及其配体。这项研究突出了靶向血清素受体在 AD 治疗中的潜力 (Khoury 等人,2018)。

针对 IBS 和类癌综合征的新型部分激动剂

对 5-HT3 受体部分激动剂(如 CSTI-300)的研究表明它们在治疗肠易激综合征 (IBS-d) 和类癌综合征患者中的潜力。与完全拮抗剂相比,这些新药可以提供症状缓解,且副作用较少。这一探索表明了一种治疗与 5-HT3 受体过度活跃相关的疾病的细致方法 (Roberts 等人,2020)。

啮齿动物模型中的抗抑郁活性

恩丹西酮,一种 5-HT3 拮抗剂,在啮齿动物抑郁模型中表现出显着的抗抑郁活性,表明其在治疗抑郁症中的潜力。这项研究增加了越来越多的证据,支持 5-HT3 受体在精神药理学中的作用及其拮抗剂在抑郁症中的治疗潜力 (Jain 等人,2022)。

精神分裂症认知缺陷的靶点参与

5-HT3R 拮抗剂,如 CVN058,已显示出解决精神分裂症认知缺陷的潜力。一项评估 CVN058 靶点参与的研究使用不匹配消极性,表明有显着改善,支持 5-HT3R 拮抗剂在纠正精神分裂症中兴奋性/抑制性失衡方面的潜在用途 (Sehatpour 等人,2021)。

未来方向

Ramosetron, cilansetron, ondansetron, and alosetron are effective for treating non-constipated IBS and IBS-D . Future studies should investigate how this relates to potential improvement in neurocognitive symptoms in antipsychotic naive patients with prodromal or milder symptoms, in order to understand the clinical implications .

属性

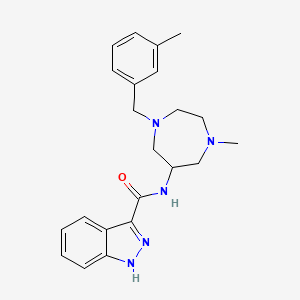

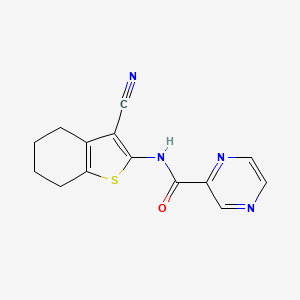

IUPAC Name |

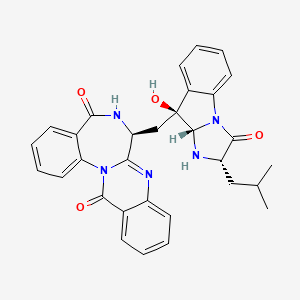

N-[1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O/c1-16-6-5-7-17(12-16)13-27-11-10-26(2)14-18(15-27)23-22(28)21-19-8-3-4-9-20(19)24-25-21/h3-9,12,18H,10-11,13-15H2,1-2H3,(H,23,28)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCVCMJTEQZMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC(C2)NC(=O)C3=NNC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-HT3 antagonist 1 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-Dihydroxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B1663371.png)

![2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1663375.png)

![5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione](/img/structure/B1663378.png)

![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B1663382.png)

![4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide](/img/structure/B1663385.png)

![4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide](/img/structure/B1663386.png)